3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one
Description
This compound features a benzo[d]oxazol-2(3H)-one core linked via a 3-oxopropyl chain to a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The oxazolone ring contributes to hydrogen-bonding interactions, while the dioxa-aza-spiro system may influence solubility and metabolic stability .
- Purity: 90%
- Pricing: Ranges from $237.00 (1 mg) to $280.00 (10 mg).
- Availability: Limited to milligram quantities, indicating its use in early-stage research.
Properties
IUPAC Name |
3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-15(18-9-6-17(7-10-18)22-11-12-23-17)5-8-19-13-3-1-2-4-14(13)24-16(19)21/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFGFYRNRLUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions to form the ketal.
Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent, such as 3-bromopropionyl chloride, under basic conditions to introduce the propyl chain.
Formation of the Benzo[d]oxazol-2(3H)-one Core: The final step involves the cyclization of the intermediate with 2-aminophenol under dehydrating conditions to form the benzo[d]oxazol-2(3H)-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzo[d]oxazol-2(3H)-one core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the spirocyclic nitrogen.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity, which can be advantageous in the design of ligands for catalysis.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, where its unique structural features could impart desirable properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic moiety could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as spirocyclic frameworks, heterocyclic cores, or analogous substituents. A comparative analysis is provided below:
Structural Analogs with Spirocyclic Moieties
Key Observations :
- Spiro System Variations : The target compound’s 1,4-dioxa-8-azaspiro[4.5]decane differs from Compounds 13/14 (1,3-diazaspiro[4.5]decane), which may alter electron distribution and hydrogen-bonding capacity.
- However, the target compound’s oxazolone and dioxa-aza-spiro system lacks direct evidence of such activity.
- Heterocyclic Cores : Replacing oxazolone with indazole () could modulate solubility or target selectivity.
Functional Group Comparisons
Benzo[d]oxazol-2(3H)-one Derivatives
- 3-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one (): Incorporates a quinazolinone core and sulfanylidene group. The spiro system and ethoxy groups may enhance lipophilicity, contrasting with the target compound’s polar oxazolone.
Piperazine-Containing Analogs
- 8-[2-(4-Aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (): Features an aminophenyl-ethyl substituent. Similar spiro system but lacks the oxazolone-propanone linker, likely reducing steric bulk.
Biological Activity
3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various biological contexts, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds and features a benzo[d]oxazol-2(3H)-one core. Its molecular formula is with a molecular weight of approximately 332.356 g/mol . The structure is characterized by the presence of both spirocyclic and aromatic components, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic moiety enhances binding affinity, potentially modulating the activity of these targets through competitive inhibition or allosteric regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzo[d]oxazole derivatives.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways crucial for cellular function.
Biological Activity and Efficacy
Recent studies have highlighted the neuroprotective effects of related compounds in cellular models of neurodegeneration. For instance, derivatives based on the benzo[d]oxazole structure have demonstrated the ability to reduce apoptosis in Aβ25-35-induced PC12 cells by inhibiting pro-inflammatory cytokines and reducing tau hyperphosphorylation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Neuroprotective Study : A study investigated the effects of a benzo[d]oxazole derivative on Aβ25-35-induced toxicity in PC12 cells. The results indicated significant protection against cell death and modulation of signaling pathways involved in apoptosis .
- Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar spirocyclic compounds, noting their potential as acetylcholinesterase inhibitors and their reduced toxicity compared to existing treatments like donepezil .
Comparative Analysis
When compared to simpler derivatives like 1,4-dioxa-8-azaspiro[4.5]decane, this compound exhibits enhanced structural complexity which may confer additional bioactivity due to increased molecular interactions.
Table 2: Comparison with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dioxa-8-Azaspiro[4.5]Decane | Simple spirocyclic structure | Limited bioactivity |
| Benzo[d]oxazol-2(3H)-one | Aromatic ring without spirocyclic moiety | Moderate activity |
| 3-(3-Oxo...Benzo[d]oxazol-2(3H)-one | Spirocyclic + aromatic | Enhanced neuroprotection and enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzoxazolone precursor with a spirocyclic amine derivative (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) under reflux in polar aprotic solvents like DMF or DMSO. For example, in related benzoxazolone derivatives, coupling reactions using piperazine intermediates achieved yields of 49–67% . Key steps include:
- Activation of the carbonyl group for nucleophilic attack.
- Temperature control (60–80°C) to prevent decomposition.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks. For instance, benzoxazolone protons resonate at δ 7.10–7.85 ppm, while spirocyclic methylene groups appear at δ 3.08–3.68 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with accuracy within 0.001 Da .
- Elemental Analysis : Ensures purity by comparing experimental vs. theoretical C/H/N ratios (e.g., deviations <0.4% indicate high purity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with varying alkyl chain lengths?
Yield optimization requires balancing steric and electronic effects:
- Solvent Selection : Polar solvents (e.g., DMSO) enhance solubility of spirocyclic intermediates but may reduce reactivity in bulky derivatives .
- Catalyst Screening : Tertiary amines (e.g., DIPEA) improve coupling efficiency in sterically hindered systems .
- Temperature Gradients : Lower temperatures (40–50°C) favor selectivity in longer alkyl chain derivatives .
Q. What strategies address discrepancies in NMR data during structural elucidation?
Discrepancies often arise from dynamic exchange processes or impurities. Solutions include:
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in spirocyclic regions .
- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., benzoxazolone derivatives in D2O show consistent δ 4.25 ppm for methylene protons) .
Q. How can the compound’s potential as a PTPN11 (SHP2) inhibitor be evaluated?
Key methodologies include:
- Enzymatic Assays : Measure IC50 values using recombinant SHP2 phosphatase and fluorescent substrates (e.g., DiFMUP) .
- Molecular Docking : Compare binding poses with known inhibitors (e.g., spirocyclic analogs show affinity for the allosteric tunnel of SHP2) .
- Cellular Validation : Test antiproliferative activity in cancer cell lines (e.g., NCI-H358 lung carcinoma) .
Q. What in vitro models are suitable for assessing its anticancer activity?
Prioritize models aligned with structural analogs:
- Apoptosis Assays : Use Annexin V/PI staining in leukemia (e.g., Jurkat) or solid tumor lines .
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common in benzoxazolone derivatives targeting kinase pathways) .
- 3D Spheroid Models : Mimic tumor microenvironments for evaluating penetration efficiency .
Q. How should conflicting elemental analysis results be interpreted?
Minor deviations (<0.5% for C/H/N) may stem from hygroscopicity or residual solvents. Mitigation steps:
Q. What methodologies elucidate the spirocyclic moiety’s role in bioactivity?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with modified spiro rings (e.g., 1,4-dioxa-8-azaspiro[4.5]decane vs. diazaspiro frameworks) .
- Molecular Dynamics Simulations : Analyze conformational stability in binding pockets .
- X-ray Crystallography : Resolve 3D interactions using SHELXL-refined structures (if crystalline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
